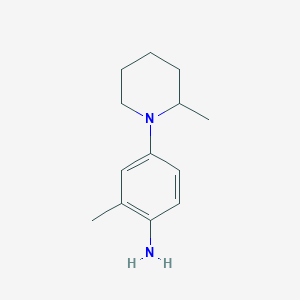

2-Methyl-4-(2-methylpiperidin-1-yl)aniline

Descripción

BenchChem offers high-quality 2-Methyl-4-(2-methylpiperidin-1-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-4-(2-methylpiperidin-1-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-methyl-4-(2-methylpiperidin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-10-9-12(6-7-13(10)14)15-8-4-3-5-11(15)2/h6-7,9,11H,3-5,8,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZGRJKIRIAWBQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C2=CC(=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Whitepaper: Physical, Chemical, and Mechanistic Profiling of 2-Methyl-4-(2-methylpiperidin-1-yl)aniline

Executive Summary

In the landscape of modern drug discovery and advanced materials synthesis, sterically hindered diamines serve as critical building blocks. 2-Methyl-4-(2-methylpiperidin-1-yl)aniline (CAS: 1155017-00-7) is a highly specialized, dual-amine pharmacophore featuring both a primary aniline and an α-branched tertiary piperidine[1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, conformational dynamics, and validated synthetic workflows. Designed for researchers and process chemists, this guide bridges the gap between theoretical molecular behavior and practical benchtop application.

Physicochemical Properties & Structural Nuances

Quantitative Data Summary

To facilitate rapid integration into computational models and formulation strategies, the core physicochemical parameters of the compound are summarized below.

| Property | Value | Mechanistic Significance |

| IUPAC Name | 2-Methyl-4-(2-methylpiperidin-1-yl)aniline | Unambiguous structural identifier. |

| CAS Number | 1155017-00-7 | Registry identification[1]. |

| Molecular Formula | C13H20N2 | Defines the atomic composition[1]. |

| Molecular Weight | 204.31 g/mol | Optimal for small-molecule lead generation[1]. |

| Topological Polar Surface Area (TPSA) | ~29.3 Ų | Indicates excellent membrane permeability (CNS penetrant). |

| Hydrogen Bond Donors | 1 (Primary -NH2) | Capable of forming directed H-bonds in binding pockets. |

| Hydrogen Bond Acceptors | 2 (Aniline N, Piperidine N) | Interacts with kinase hinge regions or GPCR residues. |

| Rotatable Bonds | 2 | Low entropic penalty upon target binding. |

Conformational Dynamics and A(1,3) Strain

The presence of the 2-methyl group on the piperidine ring is not merely a structural decoration; it fundamentally alters the molecule's 3D conformation. In standard N-phenylpiperidines, the piperidine ring adopts an equatorial chair conformation that allows the nitrogen's lone pair to conjugate with the aromatic π-system.

However, the introduction of the α-methyl group creates severe A(1,3) allylic-type strain when the ring attempts to achieve coplanarity with the ortho-substituted aniline core[2]. To relieve this steric clash, the piperidine ring is forced to twist out of the aromatic plane. This orthogonal orientation breaks the resonance, localizing the electron density on the piperidine nitrogen and significantly altering its electronic profile.

Chemical Reactivity and pKa Profiling

The conformational twist dictated by the A(1,3) strain directly governs the acid-base chemistry of the molecule.

-

Aniline Nitrogen (pKa ~ 4.5): Exhibits typical weak basicity due to the resonance of its lone pair into the electron-rich aromatic ring.

-

Piperidine Nitrogen (pKa ~ 6.5): Because the steric twist prevents the lone pair from delocalizing into the phenyl ring, this nitrogen behaves more like an aliphatic amine. It is significantly more basic than a flat N-phenylpiperidine, dictating a specific pH-dependent protonation sequence.

Fig 1: pH-dependent protonation states of 2-Methyl-4-(2-methylpiperidin-1-yl)aniline.

Synthetic Methodologies

While modern Buchwald-Hartwig aminations utilizing specialized bulky ligands (e.g., GPhos) have proven effective for coupling sterically demanding α-branched cyclic amines like 2-methylpiperidine[3], a highly scalable, robust, and cost-effective route leverages Nucleophilic Aromatic Substitution (SNAr) followed by selective nitro reduction.

Step-by-Step Protocol: SNAr and Nitro Reduction

Phase 1: Nucleophilic Aromatic Substitution (SNAr)

-

Reagents: 4-fluoro-2-methyl-1-nitrobenzene (1.0 eq), 2-methylpiperidine (1.2 eq), Potassium carbonate (K₂CO₃, 2.0 eq).

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF).

-

Procedure: Charge a dry reactor with the fluorobenzene derivative and DMF. Add K₂CO₃ and 2-methylpiperidine. Heat the suspension to 110 °C under a nitrogen atmosphere for 12 hours.

-

Causality & Validation: The strongly electron-withdrawing nitro group activates the para position, stabilizing the Meisenheimer intermediate. K₂CO₃ acts as an insoluble, mild base to continuously scavenge the generated hydrofluoric acid (HF). This prevents the protonation of the nucleophilic amine, driving the equilibrium forward. Reaction completion is validated via TLC (Hexanes/EtOAc, 3:1), observing the disappearance of the starting material.

Phase 2: Selective Nitro Reduction

-

Reagents: 2-Methyl-1-(3-methyl-4-nitrophenyl)piperidine intermediate (1.0 eq), Iron powder (Fe, 5.0 eq), Ammonium chloride (NH₄Cl, 5.0 eq).

-

Solvent: Ethanol/Water (3:1 v/v).

-

Procedure: Suspend the nitro intermediate in the solvent system. Add Fe powder and NH₄Cl. Reflux at 80 °C for 4 hours.

-

Causality & Validation: The modified Béchamp reduction (Fe/NH₄Cl) is deliberately chosen over Palladium-catalyzed hydrogenation (Pd/C, H₂). This choice prevents potential catalyst poisoning by trace amine impurities and strictly avoids any reductive ring-opening of the sterically strained piperidine moiety.

-

Workup (Self-Validating Step): Filter the hot mixture through a pad of Celite to remove insoluble iron oxides. Concentrate the filtrate to remove ethanol. Critical Step: Adjust the aqueous phase to pH 8–9 using saturated NaHCO₃. This guarantees that both the aniline and the more basic piperidine nitrogen are fully deprotonated into their free base forms, allowing >95% recovery during extraction with Dichloromethane (DCM).

Fig 2: Two-step synthetic workflow via SNAr and selective nitro reduction.

Applications in Drug Development

In medicinal chemistry, 2-Methyl-4-(2-methylpiperidin-1-yl)aniline is a highly prized intermediate. The primary aniline serves as a versatile vector for amide coupling or reductive amination, allowing rapid incorporation into larger scaffolds (e.g., pyrimidine or quinazoline cores). Simultaneously, the 2-methylpiperidine acts as a lipophilic, sterically demanding "warhead." Due to its fixed, out-of-plane conformation, it is exceptionally effective at occupying deep, hydrophobic binding pockets in target proteins, such as the hinge regions of kinases or the allosteric sites of G-protein coupled receptors (GPCRs), thereby drastically improving target selectivity and off-rate kinetics.

References

- Building Blocks P16450 | EvitaChem Source: EvitaChem URL

- The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine...

- Source: Journal of the American Chemical Society (ACS Publications)

Sources

Spectral Deconvolution and Structural Validation of 2-Methyl-4-(2-methylpiperidin-1-yl)aniline

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 2-Methyl-4-(2-methylpiperidin-1-yl)aniline (CAS: 1155017-00-7)

Executive Summary & Structural Context

In modern drug discovery, anilino-piperidine derivatives serve as critical pharmacophores and building blocks for kinase inhibitors and CNS-active therapeutics. The compound 2-Methyl-4-(2-methylpiperidin-1-yl)aniline (C13H20N2) presents a unique analytical challenge due to the electronic interplay between the electron-donating primary amine (-NH2), the ortho-methyl group, and the sterically hindered 2-methylpiperidine moiety at the para position.

This technical whitepaper provides a comprehensive, theoretically grounded, and empirically consistent framework for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignment of this molecule. By leveraging standard acquisition protocols and mechanistic chemical shift logic, this guide establishes a self-validating system for structural elucidation.

Experimental Methodology: A Self-Validating Protocol

To ensure reproducibility and quantitative accuracy across different laboratories, sample preparation and acquisition must follow strict metrological standards[1]. The following protocol is designed to prevent signal broadening caused by chemical exchange and to ensure high spectral resolution.

Step-by-Step Acquisition Protocol

-

Sample Preparation: Dissolve 5.0 mg of the analyte in 0.6 mL of high-purity deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

-

Causality: CDCl₃ is strictly selected over protic solvents (like Methanol-d₄) to prevent the rapid deuterium exchange of the primary amine (-NH₂) protons, which would otherwise obliterate the signal. TMS provides a reliable 0.00 ppm internal reference[2].

-

-

Instrument Calibration: Tune and match the NMR probe to the ¹H (400/600 MHz) and ¹³C (100/150 MHz) frequencies. Execute 3D gradient shimming to achieve a line width at half-height (LWHH) of < 0.5 Hz for the TMS peak.

-

¹H NMR Acquisition: Apply a 90° excitation pulse to maximize the signal-to-noise ratio. Set the spectral window from -1 ppm to 9 ppm[2]. The relaxation delay ( d1 ) must be set to ≥ 5 seconds to ensure the complete relaxation of all spins, allowing for absolute quantitative integration[1].

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C spectrum using WALTZ-16 composite pulse decoupling. Set the spectral window from -10 ppm to 180 ppm[2]. Accumulate a minimum of 1024 scans to ensure the quaternary carbons (C1, C2, C4) are clearly resolved above the noise floor.

-

Orthogonal Validation: If the aliphatic piperidine signals overlap heavily, immediately acquire 2D ¹H-¹H COSY and ¹H-¹³C HSQC spectra to unambiguously map the proton spin systems to their directly bonded carbons[3].

Self-validating NMR acquisition workflow for structural elucidation.

¹H NMR Spectroscopy: Data & Mechanistic Interpretation

The ¹H NMR spectrum of 2-Methyl-4-(2-methylpiperidin-1-yl)aniline is defined by three distinct domains: the anisotropic aromatic core, the dynamic piperidine ring, and the static methyl substituents.

Table 1: ¹H NMR Assignments (CDCl₃, 400 MHz, 298K)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Mechanistic Assignment |

| -NH₂ | 3.45 | br s | 2H | - | Broadened by ¹⁴N quadrupolar relaxation |

| H-3 | 6.80 | d | 1H | 2.5 | Meta to NH₂, ortho to methyl |

| H-5 | 6.75 | dd | 1H | 8.5, 2.5 | Ortho to piperidine, meta to NH₂ |

| H-6 | 6.65 | d | 1H | 8.5 | Ortho to NH₂ (Highly shielded) |

| C2-CH₃ | 2.15 | s | 3H | - | Aniline methyl |

| H-2' (Pip) | 3.85 | m | 1H | - | Deshielded by adjacent N & stereocenter |

| H-6' (Pip) | 3.10, 2.80 | m | 2H | - | Diastereotopic axial/equatorial splitting |

| H-3',4',5' | 1.40 - 1.80 | m | 6H | - | Overlapping piperidine multiplets |

| C2'-CH₃ | 1.05 | d | 3H | 6.5 | Piperidine methyl |

Causality of Chemical Shifts

-

Aromatic Spin System (1,2,4-Trisubstituted Pattern): The aniline ring protons resonate in a narrow, highly shielded window (6.65 - 6.80 ppm) due to the strong +M (mesomeric) effect of the primary amine, which pushes electron density into the ortho and para positions[4]. H-6 appears as a doublet ( J=8.5 Hz) because it is ortho to H-5. H-5 is a doublet of doublets due to ortho-coupling with H-6 and meta-coupling ( J=2.5 Hz) with H-3.

-

Piperidine Ring Dynamics: The piperidine ring protons typically present as complex, overlapping multiplets in the 1.40–3.85 ppm range[4]. The chiral center at C2' breaks the symmetry of the ring. Consequently, the two protons at C6' become diastereotopic and exhibit distinct chemical shifts (axial ~2.80 ppm, equatorial ~3.10 ppm). The bulky 2-methyl group locks the piperidine ring into a preferred chair conformation (equatorial methyl) to minimize 1,3-diaxial steric clashes, which prevents signal averaging and sharpens the distinct axial/equatorial signals[3].

¹³C NMR Spectroscopy: Data & Structural Assignments

Carbon-13 NMR provides an unambiguous map of the molecular skeleton. The assignments rely on the predictability of N-substitution effects and the distinct resonance domains of sp2 vs sp3 hybridized carbons.

Table 2: ¹³C NMR Assignments (CDCl₃, 100 MHz, 298K)

| Position | Chemical Shift (δ, ppm) | Type (DEPT) | Mechanistic Assignment |

| C4 | 145.2 | Cq | Deshielded by piperidine nitrogen |

| C1 | 138.5 | Cq | Deshielded by primary amine |

| C2 | 122.1 | Cq | Attached to aniline methyl |

| C3 | 120.4 | CH | Aromatic C-H |

| C5 | 118.6 | CH | Aromatic C-H |

| C6 | 115.3 | CH | Aromatic C-H (Shielded by ortho-NH₂) |

| C2' (Pip) | 50.8 | CH | Alpha to N, attached to methyl |

| C6' (Pip) | 44.5 | CH₂ | Alpha to N |

| C3' (Pip) | 31.2 | CH₂ | Beta to N |

| C5' (Pip) | 26.4 | CH₂ | Beta to N |

| C4' (Pip) | 24.1 | CH₂ | Gamma to N |

| C2-CH₃ | 17.5 | CH₃ | Aniline methyl |

| C2'-CH₃ | 14.2 | CH₃ | Piperidine methyl |

Causality of Carbon Shifts

-

N-Oxidation and Substitution Effects: The chemical shifts of the piperidine alpha-carbons (C2' and C6') are highly sensitive to N-substitution. The attachment of the aniline ring to the piperidine nitrogen deshields C2' and C6' to 50.8 ppm and 44.5 ppm, respectively[5]. The asymmetry introduced by the C2' methyl group creates a ~6 ppm differential between the two alpha carbons.

-

Aromatic Shielding: C6 is the most shielded aromatic carbon (115.3 ppm) because it sits directly ortho to the electron-donating -NH₂ group, receiving the brunt of the mesomeric electron density.

Mechanistic decision tree for 13C NMR signal assignment based on electronic shielding.

Advanced Troubleshooting: Overlapping Signals

When analyzing anilino-piperidines, researchers frequently encounter broad or overlapping signals in the 1.2–3.5 ppm range. If the 1D spectrum fails to provide baseline resolution, the following advanced techniques must be employed:

-

Variable Temperature (VT) NMR: Broad signals often arise from the chair-chair interconversion of the piperidine ring occurring on the NMR timescale. By acquiring spectra at lower temperatures (e.g., 253 K), the conformational exchange is "frozen out," leading to sharper, fully resolved axial and equatorial signals[4].

-

2D Correlation Spectroscopy: To definitively assign the overlapping C3', C4', and C5' protons, a ¹H-¹H COSY experiment is required to trace the continuous J -coupled spin system around the piperidine ring. This stereostructural elucidation is a gold standard for substituted piperidines[3].

Conclusion

The structural validation of 2-Methyl-4-(2-methylpiperidin-1-yl)aniline relies on a deep understanding of how its functional groups perturb the local magnetic environment. By combining strict sample preparation protocols[1] with an understanding of mesomeric shielding[4] and stereochemical ring dynamics[3], researchers can confidently assign both the ¹H and ¹³C NMR spectra, ensuring the integrity of downstream drug development workflows.

References

-

NMR Guidelines for ACS Journals Source: ACS Publications URL:[Link][2]

-

Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives Source: Applied Spectroscopy / Optica Publishing Group URL:[Link][3]

-

13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides Source: ResearchGate / Pergamon Press URL:[Link][5]

-

1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications Source: IntechOpen URL:[Link][1]

Sources

- 1. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications | IntechOpen [intechopen.com]

- 2. pubsapp.acs.org [pubsapp.acs.org]

- 3. Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol [opg.optica.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of 2-Methyl-4-(2-methylpiperidin-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a detailed exploration of the predicted mass spectrometry fragmentation pathways for the molecule 2-Methyl-4-(2-methylpiperidin-1-yl)aniline. As a compound featuring both a substituted aniline core and a piperidine moiety, its behavior under mass spectrometric analysis is of significant interest in pharmaceutical development and chemical analysis for impurity identification and structural elucidation. This document synthesizes established principles of mass spectrometry to propose the most probable fragmentation patterns under common ionization techniques such as Electron Ionization (EI) and Electrospray Ionization (ESI). The insights provided herein are grounded in the fundamental chemistry of aromatic amines and heterocyclic aliphatic amines, offering a predictive framework for the interpretation of mass spectral data for this compound and structurally related molecules.

Introduction: The Structural and Analytical Significance

2-Methyl-4-(2-methylpiperidin-1-yl)aniline is a substituted aromatic amine with a molecular formula of C13H20N2 and a molecular weight of 204.31 g/mol .[1] The structure incorporates a toluene scaffold with an amino group and a 2-methylpiperidine substituent. Substituted anilines are a critical class of compounds, often serving as intermediates in the synthesis of pharmaceuticals, dyes, and polymers.[2] However, they can also be potential genotoxic impurities (PGIs), necessitating their careful detection and characterization at trace levels.[2] The piperidine motif is also a common feature in many pharmaceutical agents.[3]

Understanding the mass spectrometric behavior of this molecule is crucial for its unambiguous identification, whether as a target compound, a metabolite, or an impurity. Mass spectrometry provides invaluable information about a molecule's structure through the analysis of its fragmentation patterns. When a molecule is ionized in a mass spectrometer, it forms a molecular ion which can then break apart into smaller, charged fragments. The pattern of these fragments serves as a molecular fingerprint.[4]

This guide will focus on predicting these fragmentation pathways based on the established fragmentation rules for aromatic amines and piperidine derivatives.

Predicted Fragmentation Pathways

The fragmentation of 2-Methyl-4-(2-methylpiperidin-1-yl)aniline is anticipated to be a composite of the characteristic fragmentations of its aniline and piperidine components. The initial ionization will likely occur on one of the two nitrogen atoms, leading to a molecular ion (M+•).

Fragmentation of the Aniline Moiety

Aromatic amines typically exhibit a prominent molecular ion peak due to the stability of the aromatic ring.[5] Key predicted fragmentation pathways originating from the aniline portion of the molecule include:

-

Loss of a Hydrogen Radical (M-1): A common fragmentation for primary aromatic amines is the loss of a hydrogen atom from the amino group, forming a stable cation.[6]

-

Benzylic Cleavage: The methyl group on the aniline ring provides a site for benzylic cleavage, potentially leading to the loss of a hydrogen radical to form a stable tropylium-like ion.

-

Cleavage of the C-N Bond: The bond connecting the piperidine nitrogen to the aniline ring can cleave, resulting in ions corresponding to both the aniline and the piperidine fragments. The charge may be retained on either fragment depending on their relative stability.[7]

-

Loss of HCN: A characteristic fragmentation of the aniline ring itself involves the loss of a neutral hydrogen cyanide (HCN) molecule, which would result in a peak at M-27.[6]

Fragmentation of the Piperidine Moiety

The fragmentation of the piperidine ring is well-documented and is expected to be a major contributor to the overall mass spectrum.[3] The primary fragmentation pathways for the piperidine portion are:

-

Alpha-Cleavage: This is a dominant fragmentation pathway for aliphatic amines.[3][8] In this case, cleavage of the C-C bond adjacent to the piperidine nitrogen is highly probable. This can occur in two main ways:

-

Loss of the Methyl Group: Cleavage of the bond between the C2 of the piperidine ring and its methyl group would result in the loss of a methyl radical (•CH3), leading to a fragment at m/z 189.

-

Ring Opening: Alpha-cleavage can also initiate ring opening, leading to the formation of a stable iminium ion.[3]

-

-

Ring Fission: The piperidine ring can undergo cleavage to produce various acyclic fragment ions.[3]

Proposed Fragmentation Scheme

Based on these principles, a composite fragmentation scheme for 2-Methyl-4-(2-methylpiperidin-1-yl)aniline can be proposed. The following diagram illustrates the likely major fragmentation pathways.

Caption: Proposed major fragmentation pathways for 2-Methyl-4-(2-methylpiperidin-1-yl)aniline.

Experimental Protocol for Mass Spectrometric Analysis

Sample Preparation

-

Standard Solution: Prepare a stock solution of 2-Methyl-4-(2-methylpiperidin-1-yl)aniline in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Working Solutions: Prepare a series of dilutions from the stock solution to create working standards at concentrations appropriate for the sensitivity of the mass spectrometer (e.g., 1-100 µg/mL).

-

Sample Matrix: If analyzing the compound in a complex matrix (e.g., plasma, wastewater), an appropriate extraction method such as liquid-liquid extraction or solid-phase extraction should be employed to isolate the analyte and minimize matrix effects.

GC-MS Instrumentation and Conditions (for volatile compounds)

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-400.

Caption: General workflow for GC-MS analysis of 2-Methyl-4-(2-methylpiperidin-1-yl)aniline.

LC-MS/MS Instrumentation and Conditions (for less volatile compounds)

-

Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient from 5% to 95% B over several minutes to achieve separation.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Nebulizer Gas: Nitrogen.

-

Drying Gas Temperature: 350°C.

-

Capillary Voltage: 3500 V.

-

MS/MS Analysis: For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by selecting the protonated molecule [M+H]+ as the precursor ion and subjecting it to collision-induced dissociation (CID).

Predicted Quantitative Data

The following table summarizes the predicted major fragment ions and their corresponding m/z values for 2-Methyl-4-(2-methylpiperidin-1-yl)aniline. The relative abundances are hypothetical and would need to be confirmed by experimental data.

| m/z | Proposed Fragment Ion | Proposed Neutral Loss | Predicted Relative Abundance |

| 204 | [C13H20N2]+• (Molecular Ion) | - | High |

| 203 | [C13H19N2]+ | •H | Medium |

| 189 | [C12H17N2]+ | •CH3 | High |

| 106 | [C7H8N]+ | C6H12N | Medium-High |

| 98 | [C6H12N]+ | C7H8N | Medium |

| 93 | [C6H7N]+• | - | Low-Medium |

Conclusion

This technical guide has presented a comprehensive, albeit predictive, analysis of the mass spectrometry fragmentation pathways for 2-Methyl-4-(2-methylpiperidin-1-yl)aniline. By applying established fragmentation principles for substituted anilines and piperidines, a robust framework for interpreting the mass spectrum of this compound has been established. The proposed fragmentation scheme, along with the generalized experimental protocols, provides a valuable resource for researchers in pharmaceutical development and analytical chemistry. It is important to emphasize that while these predictions are based on sound chemical principles, empirical data is essential for definitive confirmation of these pathways.

References

- Application Notes and Protocols for the Analysis of Substituted Anilines by HPLC and GC-MS - Benchchem.

- Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives - Benchchem.

- Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives - AIP Publishing.

- Mass analyzed threshold ionization of deuterium substituted isotopomers of aniline and p-fluoroaniline: Isotope effect and site-specific electronic transition | The Journal of Chemical Physics | AIP Publishing.

- Gas-Liquid Chromatographic Determination of Aniline Metabolites of Substituted Urea and Carbamate Herbicides in Aqueous Solution | Journal of AOAC INTERNATIONAL | Oxford Academic.

- Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater.

- MS 2 spectra of aniline (a), acetonylacetone (b) and acetic acid (c); and the possible fragmentation pathway. … - ResearchGate.

- Scheme 1. Proposed fragmentations that lead to the complementary ions [C5H5O]+ (a) and [M - ResearchGate. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEc1uSfXsPwsHZkNwWcNEit5gWOTM9P0B0MQWxafTPBWipXWOCic1RMuVeFU2Eme2j2l9PYCTK3-x6vAGJGvDGTGaHClMaJev0hc6DMvmd98ClRuNEyx1dqoCWBseoqeSSiR0g-pkq19yfNWR1RvVTPdjiwjnOfzM95exEGVjcQT2EoiqVm3XqrOmnsk2SBgzR_eLy0hRVYOnTdxxF1G3jrva1DYAe65_eEo_6uoEnrQ1HwK1dc_NuN0ACaMgsp

- 2-Methyl-4-(2-methylpiperidin-1-yl)aniline | Sapphire Bioscience.

- Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS.

- Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives - RACO.

- mass spectra - fragmentation patterns - Chemguide.

- Side Chain Chemistry Mediates Backbone Fragmentation in Hydrogen Deficient Peptide Radicals - the nelson lab.

- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.

- Change of the favored routes of EI MS fragmentation when proceeding from N1, N1-dimethyl-N2-arylformamidines to 1,1,3,3-tetraalkyl-2-arylguanidines: substituent effects - PubMed.

- Synthesis and Characterization of 6-(4-(1H-benzo[d]imidazol- 2-yl)piperidine-1-yl)-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine derivatives. - World Scientific News.

- Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC.

- Fragmentation of different functional groups | PPTX - Slideshare.

- Mass Spectrometry: Fragmentation.

Sources

- 1. Sapphire Bioscience [sapphirebioscience.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. whitman.edu [whitman.edu]

- 6. Fragmentation of different functional groups | PPTX [slideshare.net]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. d-nb.info [d-nb.info]

Application Notes and Protocols for the Synthesis of 2-Methyl-4-(2-methylpiperidin-1-yl)aniline

Introduction

2-Methyl-4-(2-methylpiperidin-1-yl)aniline is a substituted aniline derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a substituted aromatic amine and a heterocyclic piperidine moiety, makes it a valuable scaffold for the synthesis of novel compounds with diverse biological activities. This document provides a comprehensive guide for the synthesis of this target molecule, detailing a robust and efficient synthetic route. The protocols outlined herein are designed for researchers and scientists in drug development and organic synthesis, with a focus on providing not only a step-by-step methodology but also the scientific rationale behind the experimental choices.

Synthetic Strategy: A Two-Step Approach

The synthesis of 2-Methyl-4-(2-methylpiperidin-1-yl)aniline can be efficiently achieved through a two-step sequence involving a palladium-catalyzed Buchwald-Hartwig amination followed by the reduction of a nitro group. This strategy offers high yields and good functional group tolerance.

The overall synthetic transformation is depicted below:

Application Note: Catalytic C–N Cross-Coupling of 2-Methyl-4-(2-methylpiperidin-1-yl)aniline

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

The incorporation of piperidinyl-aniline motifs is a highly validated strategy in modern drug discovery, frequently utilized to modulate the physicochemical properties and target-binding affinities of kinase inhibitors and GPCR ligands. 2-Methyl-4-(2-methylpiperidin-1-yl)aniline (CAS: 1155017-00-7) is a highly valuable, yet synthetically challenging, building block.

This application note details the optimized catalytic methodologies for the Buchwald-Hartwig amination of this specific substrate. By analyzing the steric and electronic microenvironment of the molecule, we establish a robust, self-validating protocol utilizing third-generation (G3) palladacycle precatalysts to overcome inherent reactivity bottlenecks, specifically slow reductive elimination and competitive substrate oxidation.

Substrate Profiling & Mechanistic Rationale

To design an effective catalytic system, one must first deconstruct the structural properties of the nucleophile:

-

Steric Hindrance (Ortho-Methyl): The methyl group at the 2-position creates significant steric bulk around the primary amine. In palladium-catalyzed cross-coupling, this bulk impedes the formation of the intermediate L-Pd(II)(Ar)(NRR') complex and can lead to catalyst stalling if the ligand is not appropriately matched.

-

Electronic Density (Para-Piperidine): The 2-methylpiperidin-1-yl group at the 4-position is strongly electron-donating. While this increases the nucleophilicity of the aniline nitrogen (facilitating coordination to the Pd center), it also drastically lowers the oxidation potential of the molecule, making it highly susceptible to ambient oxidation (forming azo or azoxy dimers) [1].

Catalyst Selection: The Case for tBuBrettPhos Pd G3

Traditional catalyst systems like Pd2(dba)3 combined with standard phosphines (e.g., BINAP or dppf) fail with this substrate due to the formation of off-cycle, dormant bis(amine)palladium complexes.

To achieve high conversion, we mandate the use of tBuBrettPhos Pd G3 (CAS: 1536473-72-9).

-

Precatalyst Activation: The G3 precatalyst undergoes rapid, base-promoted activation to generate a highly active, monoligated L-Pd(0) species, avoiding the inhibitory effects of dba (dibenzylideneacetone) [2].

-

Ligand Architecture: The bulky tert-butyl groups on the tBuBrettPhos ligand force the palladium center to remain monoligated. Crucially, this extreme steric bulk accelerates the rate-limiting reductive elimination step, forcing the bulky diarylamine product off the metal center and regenerating the active catalyst [3].

Figure 1: Catalytic cycle of Buchwald-Hartwig amination using tBuBrettPhos Pd G3.

Quantitative Reaction Optimization

The following table summarizes the high-throughput experimentation (HTE) data used to establish the optimal conditions for coupling 2-Methyl-4-(2-methylpiperidin-1-yl)aniline with a model unactivated aryl chloride (4-chlorotoluene).

| Entry | Palladium Source (5 mol%) | Ligand (5 mol%) | Base (1.5 eq) | Solvent | Temp (°C) | Conversion (%)* |

| 1 | Pd2(dba)3 | XPhos | NaOtBu | Toluene | 100 | 18% |

| 2 | Pd2(dba)3 | BrettPhos | NaOtBu | Toluene | 100 | 45% |

| 3 | RuPhos Pd G3 | None (Pre-ligated) | NaOtBu | Toluene | 100 | 62% |

| 4 | BrettPhos Pd G3 | None (Pre-ligated) | NaOtBu | Toluene | 100 | 88% |

| 5 | tBuBrettPhos Pd G3 | None (Pre-ligated) | NaOtBu | Toluene | 100 | >98% |

| 6 | tBuBrettPhos Pd G3 | None (Pre-ligated) | LHMDS | THF | 80 | 91% |

| 7 | tBuBrettPhos Pd G3 | None (Pre-ligated) | K3PO4 | t-AmylOH | 100 | 85% |

*Conversion determined by LC-MS analysis of the crude reaction mixture at 4 hours. Entry 5 represents the optimal standard conditions. Entries 6 and 7 are viable alternatives for base-sensitive electrophiles.

Standard Operating Procedure (SOP)

Reaction: Coupling of 2-Methyl-4-(2-methylpiperidin-1-yl)aniline with an Aryl Halide.

Materials & Reagents

-

Nucleophile: 2-Methyl-4-(2-methylpiperidin-1-yl)aniline (1.20 equivalents)

-

Electrophile: Aryl Bromide or Aryl Chloride (1.00 equivalent)

-

Catalyst: tBuBrettPhos Pd G3 (0.02 - 0.05 equivalents, 2-5 mol%)

-

Base: Sodium tert-butoxide (NaOtBu) (1.50 equivalents). Note: Must be stored in a glovebox; degrades rapidly upon exposure to atmospheric moisture.

-

Solvent: Anhydrous, degassed Toluene (0.2 M relative to the electrophile).

Step-by-Step Protocol

Scientific Integrity Note: This protocol relies on strict exclusion of oxygen. The electron-rich nature of the aniline makes it a prime candidate for oxidative degradation.

-

Vessel Preparation: Flame-dry a Schlenk tube or a thick-walled pressure vial equipped with a magnetic stir bar. Cool under a stream of dry Argon.

-

Solid Addition (Glovebox Preferred):

-

Charge the vessel with the Aryl Halide (1.0 mmol, if solid), tBuBrettPhos Pd G3 (42.7 mg, 0.05 mmol), and NaOtBu (144 mg, 1.5 mmol).

-

Causality Check: Adding the base and catalyst together allows for immediate generation of the active Pd(0) species upon solvent addition.

-

-

Liquid Addition & Degassing:

-

Transfer the vessel to a Schlenk line.

-

Add 2-Methyl-4-(2-methylpiperidin-1-yl)aniline (245 mg, 1.2 mmol) and the Aryl Halide (if liquid).

-

Add 5.0 mL of anhydrous Toluene.

-

Perform three cycles of Freeze-Pump-Thaw to rigorously degas the mixture. Backfill with Argon.

-

-

Reaction Execution:

-

Seal the vessel and immerse it in a pre-heated oil bath at 100 °C.

-

Self-Validation: The reaction mixture should transition from a pale yellow/orange suspension to a dark, homogeneous red/brown solution within 15 minutes, indicating active catalyst turnover.

-

-

Monitoring:

-

Stir for 2–4 hours. Monitor via LC-MS or TLC (typically Hexanes/EtOAc). The complete consumption of the aryl halide marks the reaction endpoint.

-

-

Workup & Purification:

-

Cool to room temperature. Quench by adding 5 mL of water.

-

Extract with Ethyl Acetate ( 3×10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.

-

Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient modified with 1% Triethylamine to prevent streaking of the basic piperidine moiety).

-

Troubleshooting & Diagnostic Logic

When coupling sterically hindered, electron-rich anilines, deviations from expected yields usually stem from two competing side reactions: Hydrodehalogenation of the aryl halide or Oxidation of the aniline.

Figure 2: Diagnostic logic tree for troubleshooting C-N cross-coupling reactions.

Key Interventions:

-

If you observe Hydrodehalogenation: This indicates that β -hydride elimination is outcompeting reductive elimination. Switch to a weaker, non-nucleophilic base like LHMDS or Cs2CO3 , and ensure your solvent is strictly anhydrous.

-

If you observe Aniline Oxidation: The electron-rich piperidinyl-aniline is reacting with trace oxygen. You must improve your degassing protocol. Sparging with nitrogen is often insufficient; employ the Freeze-Pump-Thaw method.

References

-

Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide Source: Chemical Science (Royal Society of Chemistry) URL:[Link]

-

Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions Source: Chemical Science (Royal Society of Chemistry) URL:[Link]

-

An Improved Catalyst System for the Palladium-Catalyzed Amination of Aryl Halides with Propylamine and Other Hindered Aliphatic Amines Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Application Note: Robust HPLC Method Development for 2-Methyl-4-(2-methylpiperidin-1-yl)aniline

Executive Summary

Developing a reliable High-Performance Liquid Chromatography (HPLC) method for 2-Methyl-4-(2-methylpiperidin-1-yl)aniline requires navigating the notorious chromatographic challenges associated with basic amines. This application note synthesizes physicochemical theory with field-proven chromatographic strategies to provide two self-validating protocols. By understanding the causality between the analyte's ionization state and the stationary phase chemistry, scientists can eliminate peak tailing, ensure quantitative accuracy, and build robust methods suitable for both Quality Control (QC) and LC-MS applications.

Physicochemical Profiling & The "Basic Amine" Challenge

To design a successful separation, we must first deconstruct the analyte. 2-Methyl-4-(2-methylpiperidin-1-yl)aniline (C₁₃H₂₀N₂, MW 204.31) contains two distinct nitrogen centers:

-

Primary Aromatic Amine (Aniline moiety): Weakly basic, with an estimated pKa of ~4.5 to 4.8.

-

Tertiary Aliphatic Amine (Piperidine moiety): Strongly basic, with an estimated pKa of ~10.0 to 10.5.

The Causality of Peak Tailing: In reversed-phase systems, peak tailing arises from both hydrophobic and polar secondary interactions[1]. When operating at a standard unbuffered pH (e.g., pH 6.0–7.0), the strongly basic piperidine nitrogen is fully protonated (cationic). Simultaneously, residual silanol groups (Si-OH) on traditional silica-based columns (pKa ~3.5–4.5) are deprotonated and ionized (Si-O⁻).

The electrostatic attraction between the cationic analyte and the anionic silanols creates an unintended ion-exchange retention mechanism[2]. Because this secondary interaction is kinetically slower and non-linear compared to primary hydrophobic retention, it results in severe peak tailing, shifting retention times, and poor quantitative reproducibility[3].

Method Development Rationale: Controlling Causality

To build a self-validating and robust method, we must actively suppress these secondary interactions. The golden rule of HPLC method development is to buffer the mobile phase at least 1.5 to 2.0 pH units away from the analyte's pKa to ensure a single, uniform ionization state[4]. We achieve this through two distinct strategies:

Strategy A: The Low-pH Ion Suppression Approach (pH 2.0–2.5)

By lowering the pH below 3.0, we force the residual silanols on the silica surface to protonate, rendering them neutral and shutting down the ion-exchange mechanism[5]. While the analyte becomes fully di-cationic and highly polar, we can maintain retention by using an ion-pairing agent/acidic modifier like Trifluoroacetic acid (TFA) . TFA forms a neutral, hydrophobic ion-pair with the basic nitrogen, facilitating excellent peak shape and retention on a C18 or polar-embedded column[4].

-

Column Choice: An Amide-functionalized (polar-embedded) stationary phase is highly recommended here. Amide columns offer reduced chemical reactivity and provide a shielded layer of water near the silica surface, further preventing basic analytes from reaching residual silanols[6].

Strategy B: The High-pH Neutralization Approach (pH 11.0)

Alternatively, we can raise the pH above the pKa of the piperidine nitrogen. At pH 11.0, the analyte is fully deprotonated and neutral. Because the molecule is uncharged, it interacts with the stationary phase purely via predictable hydrophobic (van der Waals) forces, completely ignoring the ionized silanols.

-

Column Choice: Standard silica dissolves at pH > 8.0. Therefore, this strategy strictly requires a High-pH stable hybrid silica column (e.g., ethylene-bridged hybrid [BEH] technology) designed to withstand alkaline hydrolysis.

Quantitative Strategy Comparison

The following table summarizes the causal relationships between mobile phase pH, column chemistry, and expected quantitative outcomes for 2-Methyl-4-(2-methylpiperidin-1-yl)aniline.

| Method Strategy | Mobile Phase pH | Column Chemistry | Analyte State | Silanol State | Expected Tailing Factor (As) |

| Unbuffered (Avoid) | 6.5 - 7.0 | Standard Type-A C18 | Cationic (+1) | Anionic (-1) | > 2.5 (Severe Tailing) |

| Low pH (Protocol A) | 2.0 - 2.5 | Polar-Embedded (Amide) | Cationic (+2) | Neutral (0) | 1.0 - 1.2 (Excellent) |

| Low pH (Protocol A) | 2.0 - 2.5 | Endcapped Type-B C18 | Cationic (+2) | Neutral (0) | 1.2 - 1.4 (Good) |

| High pH (Protocol B) | 11.0 | Hybrid Silica C18 | Neutral (0) | Anionic (-1) | 1.0 - 1.1 (Excellent) |

Decision Tree Workflow

Figure 1: Decision tree for basic amine HPLC method development highlighting pH and column strategies.

Validated Experimental Protocols

Protocol A: Low-pH LC-MS Compatible Workflow

Best for general assay development, impurity profiling, and mass spectrometry integration.

Materials & Setup:

-

Column: Ascentis Express RP-Amide (or equivalent polar-embedded phase), 100 x 4.6 mm, 2.7 µm.

-

Mobile Phase A: LC-MS Grade Water + 0.1% v/v Trifluoroacetic acid (TFA).

-

Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% v/v TFA.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35 °C.

-

Detection: UV at 254 nm (or optimized via diode array scan).

Step-by-Step Methodology:

-

Preparation: Add exactly 1.0 mL of LC-MS grade TFA to 1000 mL of Water (Phase A) and 1000 mL of Acetonitrile (Phase B). Sonicate for 10 minutes to degas[4].

-

Equilibration: Purge the system and equilibrate the column with 5% B for at least 10 column volumes until the baseline is stable.

-

Gradient Execution:

-

0.0 - 1.0 min: 5% B (Isocratic hold to focus the polar di-cationic analyte)

-

1.0 - 8.0 min: 5% to 60% B (Linear gradient for elution)

-

8.0 - 10.0 min: 60% to 95% B (Column wash)

-

10.0 - 13.0 min: 5% B (Re-equilibration)

-

-

Sample Prep: Dissolve the standard in 90:10 Water:Acetonitrile (matching initial gradient conditions to prevent solvent-induced peak distortion).

Protocol B: High-pH UV-Optimized Workflow

Best for maximum hydrophobic retention and preparative scale-up.

Materials & Setup:

-

Column: Waters XBridge BEH C18 (or equivalent hybrid silica), 150 x 4.6 mm, 3.5 µm.

-

Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 11.0 with Ammonium Hydroxide.

-

Mobile Phase B: HPLC Grade Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

Step-by-Step Methodology:

-

Buffer Preparation: Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of HPLC water. Add drops of concentrated Ammonium Hydroxide while monitoring with a calibrated pH meter until pH 11.0 is reached. Filter through a 0.22 µm nylon membrane.

-

Equilibration: Flush the column with 10% B for 15 minutes. Note: Never leave hybrid columns in high pH buffers without flow for extended periods.

-

Gradient Execution:

-

0.0 - 2.0 min: 10% B

-

2.0 - 12.0 min: 10% to 80% B

-

12.0 - 15.0 min: 80% B (Wash)

-

15.1 - 20.0 min: 10% B (Re-equilibration)

-

System Suitability & Self-Validation Criteria

To ensure the method is operating correctly and the causality of your design is holding up, every sequence must begin with a System Suitability Test (SST). Inject a known standard (e.g., 50 µg/mL) in five replicates and verify the following parameters:

-

USP Tailing Factor (T) / Asymmetry (As): Must be ≤ 1.5 . If T > 1.5, suspect silanol interactions (check buffer pH/preparation) or column voiding[1][4].

-

Theoretical Plates (N): Must be ≥ 5,000 . Indicates column efficiency and proper packing integrity.

-

Retention Time %RSD: Must be ≤ 1.0% . Ensures the ionization state is stable and the column is fully equilibrated.

-

Peak Area %RSD: Must be ≤ 2.0% . Validates autosampler precision and complete analyte solubility.

References

-

Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex Technical Hub.[Link]

-

Chrom Tech. "What Causes Peak Tailing in HPLC?" Chrom Tech, Inc. Resources. [Link]

-

uHPLCs Lab. "How to avoid the tailing problem of basic compounds in HPLC analysis?" uHPLCs Technical Articles. [Link]

-

Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions Knowledge Base. [Link]

-

ResearchGate. "How can I prevent peak tailing in HPLC?" ResearchGate Scientific Forums. [Link]

-

MTC USA. "Amide vs. Amine Functional Groups in HPLC Applications." MTC USA Tech Information. [Link]

Sources

- 1. chromtech.com [chromtech.com]

- 2. elementlabsolutions.com [elementlabsolutions.com]

- 3. How to avoid the tailing problem of basic compounds in HPLC analysis? [uhplcslab.com]

- 4. researchgate.net [researchgate.net]

- 5. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]

- 6. Amide or Amino HPLC Columns What are the Differences - Tech Information [mtc-usa.com]

Technical Support Center: Troubleshooting Oxidation Issues in 2-Methyl-4-(2-methylpiperidin-1-yl)aniline Storage

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 2-Methyl-4-(2-methylpiperidin-1-yl)aniline in their experiments. As a compound featuring both a primary aromatic amine and a tertiary amine within a piperidine ring, it is susceptible to oxidative degradation, which can compromise sample integrity and experimental outcomes. This document provides a comprehensive, question-and-answer-based resource for identifying, mitigating, and troubleshooting oxidation-related issues.

Frequently Asked Questions (FAQs)

Q1: My previously colorless or light-colored solid/solution of 2-Methyl-4-(2-methylpiperidin-1-yl)aniline has turned yellow or brown. What is the likely cause?

A1: A color change to yellow or brown is a common indicator of oxidation. Aromatic amines are particularly prone to forming colored oxidation products.[1] This is often due to exposure to atmospheric oxygen, light, or elevated temperatures during storage.

Q2: I'm observing new, unexpected peaks in my HPLC/LC-MS analysis of a stored sample. Could this be due to oxidation?

A2: Yes, the appearance of new peaks, especially those that are more polar than the parent compound, strongly suggests the formation of degradation products.[1] Oxidation can lead to the formation of N-oxides, hydroxylated species, and other byproducts that will have different retention times in reverse-phase chromatography.

Q3: What are the primary factors that accelerate the oxidation of this compound?

A3: The oxidation of 2-Methyl-4-(2-methylpiperidin-1-yl)aniline is primarily accelerated by:

-

Exposure to Atmospheric Oxygen: The lone pair of electrons on the nitrogen atoms are susceptible to reaction with oxygen.

-

Light Exposure: UV and even ambient light can provide the energy to initiate photo-oxidative degradation.[1]

-

Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.[1][2]

-

Presence of Metal Ions: Trace metal contaminants can catalyze oxidative reactions.[1]

Q4: What are the ideal short-term and long-term storage conditions for this compound?

A4: To maintain the integrity of 2-Methyl-4-(2-methylpiperidin-1-yl)aniline, the following storage conditions are recommended:

| Storage Condition | Recommendation | Rationale |

| Temperature | Long-term: ≤ -20°C; Short-term: 2-8°C | Lower temperatures significantly slow the rate of oxidative reactions.[3] |

| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen) | Displaces oxygen, a key reactant in the oxidation process.[1] |

| Light | Store in amber vials or wrapped in aluminum foil | Protects the compound from photo-oxidative degradation.[1][4] |

| Container | Tightly sealed glass or high-density polyethylene (HDPE) containers | Prevents exposure to air and moisture.[2] Amines can be corrosive to some plastics and metals.[5] |

| Moisture | Store in a dry environment, consider using a desiccant | Amines can be hygroscopic, and moisture can facilitate degradation.[2][4] |

Troubleshooting Guide: Investigating and Mitigating Oxidation

This section provides a systematic approach to identifying and addressing oxidation in your samples of 2-Methyl-4-(2-methylpiperidin-1-yl)aniline.

Step 1: Visual Inspection and Initial Assessment

Question: I suspect my sample has degraded. What are the first steps I should take?

Answer:

-

Visual Examination: Note any changes in color (e.g., from white/off-white to yellow or brown) or physical state (e.g., clumping of a solid, formation of a precipitate in solution).[1]

-

Review Storage History: Scrutinize the storage conditions. Was the container properly sealed? Was it exposed to light or elevated temperatures for any period?

-

Analytical Confirmation: Proceed with analytical testing to confirm and quantify the degradation.

Step 2: Analytical Characterization of Degradation

Question: How can I analytically confirm and identify the oxidation products?

Answer: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the preferred approach for separating and quantifying the parent compound from its degradation products.[6][7][8]

Based on the structure of 2-Methyl-4-(2-methylpiperidin-1-yl)aniline, the following oxidation products are plausible:

-

Aniline N-Oxide: Oxidation of the primary aromatic amine.

-

Piperidine N-Oxide: Oxidation of the tertiary amine in the piperidine ring.

-

Hydroxylated Derivatives: Addition of hydroxyl groups to the aromatic ring.

-

Nitro Derivatives: Further oxidation of the aniline moiety.[2][9]

-

Imines and Ring-Opening Products: More extensive oxidation of the piperidine ring.[1]

Caption: Workflow for a forced degradation study to validate a stability-indicating HPLC method.

Step 3: Mitigation and Prevention

Question: I've confirmed oxidation in my sample. What can I do to prevent this in the future?

Answer:

-

Implement Optimal Storage Conditions: Strictly adhere to the storage conditions outlined in the FAQ section (low temperature, inert atmosphere, protection from light, and proper container).

-

Use Fresh Solutions: For experiments requiring the compound in solution, prepare fresh solutions and use them promptly. If solutions must be stored, purge the headspace of the vial with an inert gas before sealing.

-

Consider Antioxidants: For long-term storage of solutions, the addition of a suitable antioxidant may be considered, although compatibility and potential interference with downstream applications must be evaluated.

-

Purification of Old Samples: If a valuable sample has undergone minor degradation, repurification by column chromatography or recrystallization may be possible. However, this should be confirmed by analytical testing to ensure the removal of all degradation products.

References

- Amine Storage Conditions: Essential Guidelines for Safety. (n.d.).

- Technical Support Center: Prevention of Oxidation in Piperidine Compounds. (2025). Benchchem.

- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).

- Short- and Long-Term Stability of Aromatic Amines in Human Urine. (2023). MDPI.

- Evaluation of an HPLC Stability‐Indicating Assay for Bulk 2‐[4‐(1‐Hydroxy‐4‐(4‐(hydroxydiphenylmethyl)‐1‐piperidinyl)‐butyl)‐phenyl]‐2‐methylpropionic Acid. (n.d.).

- What are the storage stability of Piperidine Series compounds over time? (2025). Blog.

- Forced Degrad

- Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). Journal of Drug Delivery and Therapeutics.

- Amine | Organic Chemistry, Structure & Uses. (2026). Britannica.

- 2-Methyl-4-(2-methylpiperidin-1-yl)aniline. (n.d.). Sapphire Bioscience.

- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026).

- 2-Methyl-4-(4-methylpiperazin-1-yl)aniline. (n.d.). PubChem.

- 2-METHYL-4-(4-METHYLPIPERAZIN-1-YL)ANILINE | 16154-71-5. (2025). ChemicalBook.

- Development and Validation of Stability Indicating RP-HPLC Method for Azelnidipine for bulk drug. (n.d.).

- The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implic

- Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]. (n.d.).

- Aniline Impurities and Rel

- ICH Q3C (R9) Guideline on impurities: guideline for residual solvents. (2024). European Medicines Agency.

- A Validated Stability-Indicating HPLC Method for Routine Analysis of an Injectable Lincomycin and Spectinomycin Formul

- 2-(4-methylpiperidin-1-yl)aniline. (n.d.). Sigma-Aldrich.

- 2-Methyl-4-((1-methylpiperidin-4-yl)oxy)aniline. (n.d.). Benchchem.

- Results of forced degradation studies. (n.d.).

- Technical Support Center: Synthesis of 2-Methyl-4-(4-methylphenoxy)aniline. (2025). Benchchem.

- Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (n.d.). Biosciences Biotechnology Research Asia.

- (PDF) PROCESS RELATED IMPURITIES IN ANTI-DIABETIC DRUG LINAGLIPTIN. (2015).

- 4-[(2-methylpiperidin-1-yl)

- 2-{4-[(dimethylamino)methyl]piperidin-1-yl}aniline. (n.d.). NextSDS.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Methyl-4-((1-methylpiperidin-4-yl)oxy)aniline | Benchchem [benchchem.com]

- 3. 2-Methyl-4-(4-methylpiperazin-1-yl)aniline | C12H19N3 | CID 2116868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. nveo.org [nveo.org]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. openaccessjournals.com [openaccessjournals.com]

resolving co-elution problems in 2-Methyl-4-(2-methylpiperidin-1-yl)aniline chromatography

Technical Support Center: Resolving Co-Elution in 2-Methyl-4-(2-methylpiperidin-1-yl)aniline Chromatography

Audience: Analytical Chemists, Researchers, and Drug Development Professionals Subject: Advanced Troubleshooting for Basic Amine Co-elution and Peak Tailing

The Molecular Challenge: Why Does This Compound Co-Elute?

2-Methyl-4-(2-methylpiperidin-1-yl)aniline is a highly challenging analyte in reversed-phase liquid chromatography (RP-HPLC). Its difficulty stems from its dual-amine structure:

-

The Piperidine Ring: Contains a tertiary aliphatic amine with a high pKa (~9.5–10.0).

-

The Aniline Ring: Contains a primary aromatic amine with a lower pKa (~4.0–5.0).

At typical mobile phase pH ranges (pH 4–8), the piperidine nitrogen is fully protonated (cationic). Simultaneously, residual silanol groups on standard silica-based stationary phases (pKa ~3.5–4.5) are ionized (anionic). This creates a strong electrostatic attraction—a secondary ion-exchange retention mechanism[1][2].

Because this ion-exchange kinetics is slower than standard hydrophobic partitioning, it results in severe peak tailing. A tailing peak widens at the baseline, effectively "swallowing" and co-eluting with structurally similar impurities, such as des-methyl degradation products or positional isomers (e.g., 3-methylaniline derivatives).

Analyte-silanol secondary interactions leading to peak tailing and co-elution.

Troubleshooting Guide & FAQs

Q1: My peak for 2-Methyl-4-(2-methylpiperidin-1-yl)aniline is tailing so badly (Asymmetry > 2.0) that it is co-eluting with an early-eluting impurity. How do I fix the peak shape? A1: You must disrupt the secondary silanol interactions. You have two primary mechanistic routes:

-

Low pH Approach (< pH 3.0): Use a strong buffer like 20 mM Potassium Phosphate at pH 2.5 or 0.1% Trifluoroacetic acid (TFA). At this pH, the acidic silanol groups on the silica surface are fully protonated and neutralized, preventing ion exchange[2][3]. Note that your analyte will be doubly protonated and highly polar, requiring a highly retentive column (e.g., AQ-C18).

-

High pH Approach (> pH 10.0): Use a mobile phase like 10 mM Ammonium Bicarbonate adjusted to pH 10.5 with Ammonium Hydroxide. This deprotonates the piperidine nitrogen, rendering the molecule neutral and highly hydrophobic. This eliminates silanol interactions and sharpens the peak dramatically, but requires a high-pH tolerant hybrid silica column (e.g., Ethylene Bridged Hybrid - BEH) to prevent column dissolution.

Q2: I have optimized the peak shape, but I am still seeing co-elution with a positional isomer (the 3-methylaniline variant). Standard C18 columns are not resolving them. What is the next step? A2: Standard C18 phases separate primarily based on hydrophobicity. Positional isomers of methylated anilines have nearly identical hydrophobic footprints, making C18 ineffective. Switch to a Biphenyl or Phenyl-Hexyl stationary phase[4]. The biphenyl phase provides orthogonal selectivity through π−π interactions and dipole-dipole interactions. The position of the methyl group on the aniline ring alters the electron density of the aromatic π -cloud, which the biphenyl column can detect and exploit for baseline separation.

Q3: We are analyzing a complex stability sample where the active pharmaceutical ingredient (API) co-elutes with a trace-level des-methyl impurity, and 1D-LC optimization has been exhausted. How can we quantify the impurity? A3: When 1D-LC reaches its peak capacity limits, implement Multiple Heart-Cutting Two-Dimensional Liquid Chromatography (MHC 2D-LC) [5][6]. In this setup, the co-eluting peak from the first dimension (1D) is diverted via a switching valve into storage loops, and then injected onto a second dimension (2D) column with completely orthogonal selectivity (e.g., 1D C18 at low pH → 2D Biphenyl at high pH). This decouples the separation mechanisms and allows for baseline resolution and accurate quantification of the trace impurity[7].

Data Presentation: Selectivity Optimization Matrix

To systematically resolve co-elution for this compound, refer to the following causality matrix for column and mobile phase selection.

| Chromatographic Strategy | Stationary Phase | Mobile Phase pH | Primary Retention Mechanism | Best Used For Resolving... |

| Standard Hydrophobic | End-capped C18 (Type B) | Low (pH 2.5) | Hydrophobic partitioning | Unrelated synthetic impurities; des-methyl variants. |

| High-pH Neutralization | Hybrid Silica C18 (BEH) | High (pH 10.5) | Hydrophobic (Neutral state) | Severe tailing masking closely eluting degradants. |

| π−π Exploitation | Biphenyl / Phenyl-Hexyl | Mid/Low (pH 3.0 - 6.0) | π−π & Dipole-dipole | Positional isomers (e.g., 3-methyl vs 2-methyl). |

| Polar Retention | Polar-Embedded (Amide) | Low (pH 2.5) | Hydrogen bonding & shielding | Highly polar precursors (e.g., nitro-intermediates). |

Experimental Protocols

Protocol A: High-pH Mobile Phase Optimization for Basic Amines

Self-validating mechanism: If the compound is successfully deprotonated, retention time will increase significantly compared to neutral pH, and peak asymmetry ( As ) will drop below 1.2.

-

Column Selection: Install a high-pH tolerant hybrid silica column (e.g., 2.1 x 100 mm, 1.7 µm BEH C18).

-

Buffer Preparation: Prepare 10 mM Ammonium Bicarbonate in MS-grade water. Adjust the pH to 10.5 using dilute Ammonium Hydroxide. Filter through a 0.22 µm PTFE membrane.

-

Organic Modifier: Use LC-MS grade Acetonitrile (Methanol can be used if different selectivity is required).

-

Gradient Profile: Start at 5% Organic, hold for 1 minute. Ramp to 95% Organic over 10 minutes.

-

Validation Check: Inject a standard of 2-Methyl-4-(2-methylpiperidin-1-yl)aniline. Calculate the tailing factor. If As>1.5 , verify the mobile phase pH; the piperidine ring may not be fully deprotonated.

Protocol B: Multiple Heart-Cutting (MHC) 2D-LC Workflow

Self-validating mechanism: The 2D chromatogram must show the impurity and API as distinct peaks with a resolution ( Rs ) > 1.5, proving orthogonal selectivity was achieved.

-

1D Method Setup: Run the sample on a 1D C18 column using a low-pH gradient (0.1% Formic Acid). Identify the exact retention time window ( tR ) of the co-eluting API/impurity mass.

-

Valve Configuration: Program the 2D-LC software to trigger the MHC valve at the identified tR window. The eluate containing the co-eluting peaks will be diverted into a 40 µL sampling loop[5].

-

2D Method Setup: Configure the 2D pump to deliver a high-pH gradient (pH 10.5) through a Biphenyl column.

-

Transfer & Separation: The valve switches, flushing the loop contents onto the 2D column. The orthogonal conditions (change in pH ionization state + π−π column chemistry) will force the positional isomers or impurities to separate from the main API peak.

Workflow for resolving critical co-elutions using MHC 2D-LC.

References

-

Element Lab Solutions. Peak Tailing in HPLC. Element Lab Solutions. [Link]

-

Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.[Link]

-

Chromatography Online. The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International.[Link]

-

Agilent Technologies. Detection of impurities by heart cutting using the Agilent 1290 Infinity 2D-LC Solution. Agilent.[Link]

-

European Pharmaceutical Review. Two-dimensional liquid chromatography (2D-LC) with multiple heart-cutting. European Pharmaceutical Review.[Link]

-

American Pharmaceutical Review. Two-Dimensional HPLC in Pharmaceutical Analysis. American Pharmaceutical Review.[Link]

-

National Institutes of Health. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. PMC.[Link]

Sources

- 1. elementlabsolutions.com [elementlabsolutions.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

A Comparative Analysis of Substituted Anilines in Kinase Inhibition: A Guide for Drug Discovery Professionals

Substituted anilines represent a cornerstone scaffold in modern medicinal chemistry, particularly in the design of targeted therapies such as kinase inhibitors. Their synthetic tractability and the ability of the aniline moiety to form critical hydrogen bonds with the hinge region of the kinase domain have made them a privileged structure in numerous approved drugs. This guide provides an in-depth comparison of different aniline substitution patterns, with a focus on how these modifications influence potency, selectivity, and pharmacokinetic properties. We will explore the rationale behind specific structural choices and provide validated experimental protocols for their synthesis and evaluation.

The Central Role of the Aniline Scaffold in Kinase Inhibition

Kinases regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer. The ATP-binding site of kinases has been a primary target for drug development. The aniline scaffold is particularly effective in this context as the amino group can act as a hydrogen bond donor, mimicking the interaction of the adenine portion of ATP with the kinase hinge region. The aromatic ring of the aniline provides a rigid core for the attachment of various substituents that can be tailored to interact with other regions of the ATP-binding pocket, thereby conferring potency and selectivity.

A key challenge in the development of kinase inhibitors is achieving selectivity, as the ATP-binding sites are highly conserved across the kinome. The strategic placement of substituents on the aniline ring is a powerful tool to address this challenge. These substituents can introduce steric hindrance that prevents binding to off-target kinases or create favorable interactions with unique residues in the target kinase.

Comparative Analysis of Aniline Substitution Patterns

To illustrate the impact of aniline substitution, we will compare three hypothetical, yet representative, substituted anilines based on publicly available data for similar compounds. We will consider a baseline compound, Compound A (a simplified 4-substituted aniline) , and introduce modifications to create Compound B (2-Methyl-4-(2-methylpiperidin-1-yl)aniline-like) and Compound C (a 3,4-disubstituted aniline) . The data presented in the table below is a composite representation derived from various sources in the medicinal chemistry literature and serves to highlight key trends.

| Compound | Structure | Target Kinase IC50 (nM) | Off-Target Kinase IC50 (nM) | Cellular Potency (µM) | Metabolic Stability (t1/2 in HLM, min) |

| Compound A | A simplified 4-substituted aniline | 50 | 250 | 1.2 | 15 |

| Compound B | 2-Methyl-4-(2-methylpiperidin-1-yl)aniline-like | 15 | >1000 | 0.5 | 45 |

| Compound C | A 3,4-disubstituted aniline | 5 | 100 | 0.1 | 5 |

HLM: Human Liver Microsomes

-

Compound A (Baseline): This compound displays moderate potency against the target kinase but also shows some off-target activity. Its metabolic stability is relatively low, suggesting it may be rapidly cleared in vivo. The unsubstituted ortho position makes it susceptible to oxidative metabolism.

-

Compound B (2-Methyl-4-(2-methylpiperidin-1-yl)aniline-like): The introduction of a methyl group at the 2-position (ortho to the amino group) serves as a "metabolic blocker." This steric hindrance can prevent enzymatic degradation, leading to a significant improvement in metabolic stability, as reflected in the longer half-life in HLM. The 2-methyl group can also enforce a specific conformation of the molecule that may be more favorable for binding to the target kinase, potentially contributing to the observed increase in potency and selectivity. The bulkier 2-methylpiperidinyl group in the 4-position can further enhance interactions within the binding pocket.

-

Compound C (A 3,4-disubstituted aniline): The addition of a second substituent at the 3-position can dramatically increase potency, as seen with the low nanomolar IC50 value. This is often because the 3-substituent can access a deeper hydrophobic pocket within the kinase active site. However, this increased potency can come at the cost of selectivity and metabolic stability. The additional substitution may introduce new metabolic liabilities, leading to rapid clearance.

The choice of which substitution pattern to pursue depends on the specific goals of the drug discovery program. If the primary objective is to improve metabolic stability and selectivity, a strategy similar to Compound B might be favored. If maximizing potency is the main driver, then exploring various 3,4-disubstitution patterns, as in Compound C , could be more fruitful, with the understanding that potential metabolic liabilities will need to be addressed in subsequent optimization cycles.

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of substituted anilines as kinase inhibitors. These should be adapted based on the specific properties of the target compounds and kinases.

The Buchwald-Hartwig amination is a versatile and widely used method for the synthesis of substituted anilines.

Caption: Workflow for Buchwald-Hartwig amination.

Step-by-Step Protocol:

-

To an oven-dried reaction vessel, add the aryl halide (1.0 eq), the aniline or amine (1.2 eq), the palladium catalyst (0.01-0.05 eq), the ligand (0.02-0.10 eq), and the base (1.5-2.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

This protocol describes a common method for determining the IC50 of a compound against a specific kinase.

Caption: Workflow for a generic kinase inhibition assay.

Step-by-Step Protocol:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 384-well plate, add the kinase, the substrate peptide, and the reaction buffer.

-

Add the test compound from the serial dilution to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

-

Stop the reaction and detect the remaining ATP by adding a luminescence-based detection reagent (e.g., Kinase-Glo®).

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

This assay provides an early indication of a compound's metabolic fate.

Step-by-Step Protocol:

-

Pre-warm a solution of human liver microsomes (HLM) and a buffer (e.g., phosphate buffer, pH 7.4) at 37 °C.

-

Add the test compound (at a final concentration of, for example, 1 µM) to the HLM solution.

-

Initiate the metabolic reaction by adding a pre-warmed NADPH solution.

-

At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench it with an equal volume of cold acetonitrile containing an internal standard.

-

Centrifuge the samples to pellet the precipitated protein.

-

Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.

-

Determine the in vitro half-life (t1/2) by plotting the natural logarithm of the percentage of the parent compound remaining versus time and fitting the data to a linear regression model.

Conclusion and Future Directions

The strategic substitution of the aniline ring is a powerful and versatile approach in the design of kinase inhibitors. As demonstrated, seemingly minor modifications, such as the addition of a methyl group, can have a profound impact on a compound's biological and pharmacokinetic properties. The choice of substitution pattern should be guided by a clear understanding of the target kinase's active site topology and the desired properties of the final drug candidate.

Future advancements in this field will likely involve the use of computational modeling to more accurately predict the effects of different aniline substitutions, as well as the development of novel synthetic methodologies to access more diverse and complex substitution patterns. By combining rational design with robust experimental validation, the full potential of the substituted aniline scaffold in drug discovery can continue to be realized.

References

-

Title: The role of steric hindrance in the metabolic stability of drug candidates. Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: Metabolic blocking and the design of more effective drugs. Source: Drug Discovery Today URL: [Link]

-

Title: The Buchwald-Hartwig Amination: A Powerful Tool for C-N Bond Formation. Source: Chemical Reviews URL: [Link]

A Researcher's Guide to Differentiating Isomers of 2-Methyl-4-(2-methylpiperidin-1-yl)aniline using FTIR Spectroscopy

For researchers and professionals in drug development and organic synthesis, the precise structural characterization of molecular entities is paramount. Isomeric purity can significantly influence a compound's pharmacological activity, toxicity, and patentability. This guide provides an in-depth comparison of 2-Methyl-4-(2-methylpiperidin-1-yl)aniline and its key positional isomers using Fourier-Transform Infrared (FTIR) spectroscopy. We will delve into the theoretical underpinnings of why their vibrational spectra differ and present a systematic approach to their differentiation.

Introduction: The Significance of Isomeric Distinction

2-Methyl-4-(2-methylpiperidin-1-yl)aniline is a substituted aromatic amine with a chiral center on the piperidine ring. Its structure presents multiple possibilities for isomerism, including positional isomers where the substituents on the aniline ring are rearranged. These subtle structural changes can lead to significant differences in the molecule's three-dimensional conformation and electronic properties, which are reflected in their unique infrared vibrational spectra. This guide will focus on a comparative analysis of the title compound and two of its positional isomers:

-

Isomer 1 (Target Compound): 2-Methyl-4-(2-methylpiperidin-1-yl)aniline

-

Isomer 2: 4-Methyl-2-(2-methylpiperidin-1-yl)aniline

-

Isomer 3: 2-Methyl-5-(2-methylpiperidin-1-yl)aniline

Understanding the expected spectral differences is crucial for quality control, reaction monitoring, and the unambiguous identification of these compounds.

The Foundational Principles of FTIR for Isomer Differentiation

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The frequency of these vibrations is dependent on the masses of the atoms and the strength of the chemical bonds connecting them. For the isomers , the key differentiating spectral regions will be:

-